(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane
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Overview
Description
(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to the adamantane framework, specifically at the 1 and 3 positions. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane typically involves the bromination of adamantane derivatives. One common method is the bromination of 1-adamantylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of adamantane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated adamantane derivatives.
Reduction Reactions: Reduced adamantane derivatives with hydrogen or alkyl groups.
Oxidation Reactions: Oxidized adamantane derivatives with ketone, aldehyde, or carboxylic acid groups.
Scientific Research Applications
(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a pharmacophore in drug design and development.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials, including high-performance lubricants and coatings.
Mechanism of Action
The mechanism of action of (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The rigid adamantane framework provides structural stability, enhancing the compound’s efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-3-(chloromethyl)adamantane
- 1-bromo-3-(hydroxymethyl)adamantane
- 1-bromo-3-(aminomethyl)adamantane
Uniqueness
(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H16Br2 |
---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
(5S,7R)-1-bromo-3-(bromomethyl)adamantane |
InChI |
InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2/t8-,9+,10?,11? |
InChI Key |
SKQVGBXLHPBGHY-IXBNRNDTSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)CBr |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CBr |
Origin of Product |
United States |
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